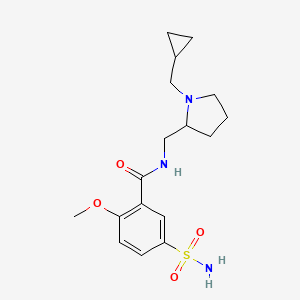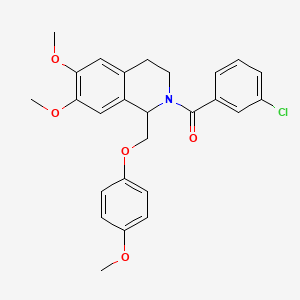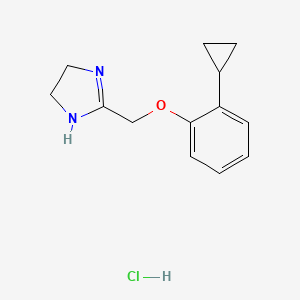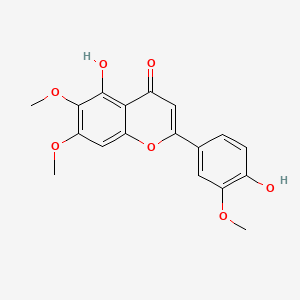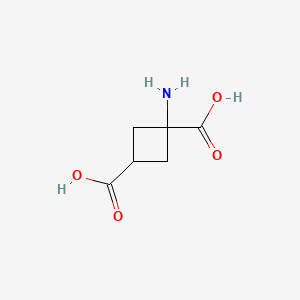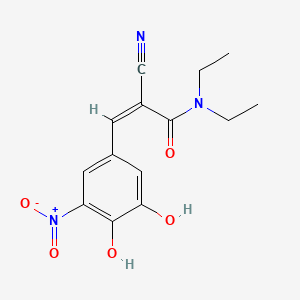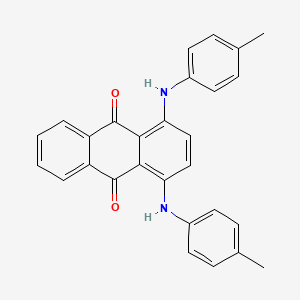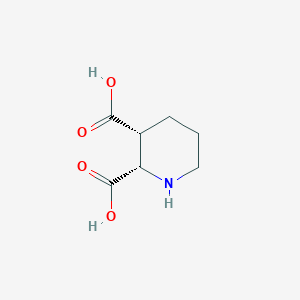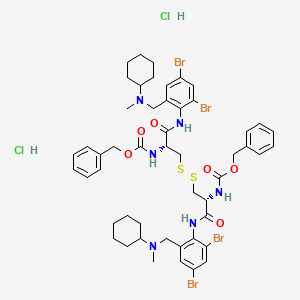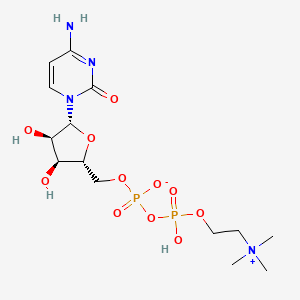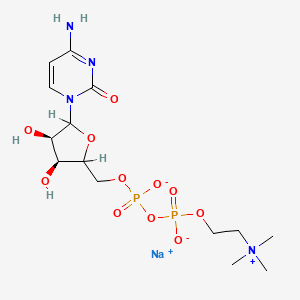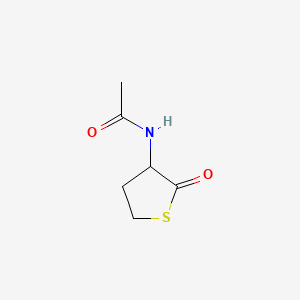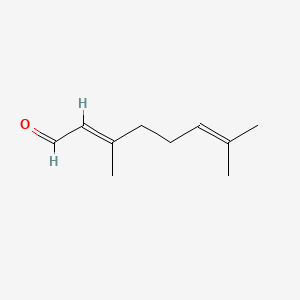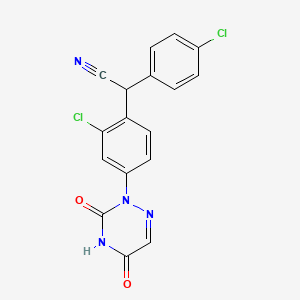
Clazuril
Overview
Description
Clazuril is a drug used in veterinary medicine as a coccidiostat . It is a benzene-acetonitrile derivative .
Synthesis Analysis
Clazuril is a triazine acetonitrile compound and is a non-polyether synthetic anti-coccidial drug that was developed by Janssen in the 1980s .
Molecular Structure Analysis
The molecular formula of Clazuril is C17H10Cl2N4O2 . It has an average mass of 373.193 Da and a mono-isotopic mass of 372.018066 Da .
Physical And Chemical Properties Analysis
Clazuril has a density of 1.48g/cm3 . Its melting point is 196.8° . The molecular weight of Clazuril is 373.19300 and its exact mass is 372.01800 .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Food Chemistry and Veterinary Medicine .
Summary of the Application
An anti-diclazuril monoclonal antibody (mAb) was developed for use in enzyme-linked immunosorbent assay (ELISA)-based detection of diclazuril with high sensitivity and specificity . This can be used to measure anti-coccidial drug residues .
Methods of Application or Experimental Procedures
The anti-diclazuril mAb had a half-maximal inhibitory concentration of 0.449–0.517 ng/mL . The detection limit of the ELISA using this mAb was 0.10 ng/mL and the sensitivity was 0.05 ng/mL . A standard curve generated in the range of 0.05–16.2 ng/mL had a linear correlation coefficient value of ≥ 0.99 .
Results or Outcomes
The average recoveries of diclazuril from chicken and duck samples ranged from 85.0 to 102.5% . Intra- and inter-assay coefficients of variation ranged from 5.9 to 8.5% and 9.2 to 12.6%, respectively .
2. Use in Eimeria Infections
Specific Scientific Field
This application falls under the field of Parasitology .
Summary of the Application
Diclazuril and clazuril belong to 1,2,4-triazine-derivatives. They have broad-spectrum activity in Eimeria infections . They exert additional activity against Neospora caninum tachyzoites in cell cultures .
Methods of Application or Experimental Procedures
The mode of action is unknown . The activity of diclazuril is directed only against specific endogen stages of Eimeria species .
Results or Outcomes
Diclazuril is active against second generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second generation schizonts, and sexual stages of E. tenella . The sporulation becomes delayed by diclazuril .
3. Use in Veterinary Medicine for Pigeons
Specific Scientific Field
This application falls under the field of Veterinary Medicine .
Summary of the Application
Clazuril is an anticoccidial intended for oral use in pigeons . The recommended dosage is one tablet containing 2.5 mg clazuril per pigeon per month .
Methods of Application or Experimental Procedures
The plasma kinetics were studied in the rat which received daily oral doses of 5, 20, or 80 mg/kg bw . The average clazuril concentration in plasma, sampled 2 hours after dosing on days 2, 5, 10, 17 and 29, were 15.2 ± 4.0 mg/ml (n=10) after doses of 5 mg/kg bw .
Results or Outcomes
In a single-dose toxicity study in rat, no mortalities occurred in males or females at an oral dosage of 640 mg/kg bw . Bodyweight was not affected . Behavioural effects were of central nervous system-nature .
4. Use in Antiparasitic Drugs with Unknown Mechanism of Action
Specific Scientific Field
This application falls under the field of Parasitology .
Summary of the Application
Diclazuril and clazuril belong to 1,2,4-triazine-derivatives. They have broad-spectrum activity in Eimeria infections . They exert additional activity against Neospora caninum tachyzoites in cell cultures .
Methods of Application or Experimental Procedures
The mode of action is unknown . The activity of diclazuril is directed only against specific endogen stages of Eimeria species .
Results or Outcomes
Diclazuril is active against second generation schizonts of E. acervulina, E. mitis, and E. necatrix, against gamonts, late schizonts of E. brunetti, zygotes of E. maxima and first and second generation schizonts, and sexual stages of E. tenella . The sporulation becomes delayed by diclazuril .
5. Use in Pharmacokinetic Study in Laying Hens
Specific Scientific Field
This application falls under the field of Veterinary Pharmacology .
Summary of the Application
A pharmacokinetic study of Clazuril (Appertex®) was conducted in eggs and plasma from laying hens after single or multiple treatments .
Methods of Application or Experimental Procedures
A new HPLC method was used for detection .
Results or Outcomes
The results of this study are not specified in the source .
6. Use in Veterinary Medicine as a Coccidiostat
Specific Scientific Field
This application falls under the field of Veterinary Medicine .
Summary of the Application
Clazuril is a drug used in veterinary medicine as a coccidiostat .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The specific results or outcomes are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUTUGLQZLNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869364 | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clazuril | |
CAS RN |
101831-36-1 | |
| Record name | Clazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


